![molecular formula C17H10Cl2F3N3OS2 B2795327 3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-52-9](/img/structure/B2795327.png)
3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzonitrile. This intermediate is then reacted with arylamine compounds in the presence of N,N′-dimethylformamide at 60°C to yield the desired benzamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. The incorporation of trifluoromethyl groups has been linked to enhanced potency against various cancer cell lines. Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In silico studies indicate potential inhibition of the enzyme 5-lipoxygenase, which plays a crucial role in the inflammatory response . This positions the compound as a candidate for developing new anti-inflammatory drugs.
Case Study 1: Antibacterial Activity Evaluation
In a comparative study involving various thiadiazole derivatives, 3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide was tested against E. coli and S. aureus. Results indicated significant inhibition at low concentrations (1 µg/mL), suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Screening
A series of analogs were synthesized and screened for cytotoxicity against multiple cancer cell lines. The results showed that modifications to the thiadiazole ring could enhance activity significantly compared to non-fluorinated counterparts .
Wirkmechanismus
The mechanism of action of 3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-Dichloro-2-methylsulfanyl-N-(2,4,6-trichlorophenyl)benzamide
Uniqueness
Compared to similar compounds, 3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to the presence of the trifluoromethyl and thiadiazole groups. These functional groups contribute to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions .
Biologische Aktivität
3,5-Dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzamides and incorporates a thiadiazole moiety, which is known for its diverse biological activities. The unique structural features of this compound suggest potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H10Cl2F3N3OS2
- Molar Mass : 348.15 g/mol
- CAS Number : 303145-00-8
The compound features dichloro and trifluoromethyl functional groups, which enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiadiazole ring enhances its capacity to penetrate cellular membranes and modulate various biochemical pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
- In Vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular, a related compound showed an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Example A | MCF-7 | 0.28 |
Example B | HepG2 | 9.6 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the thiadiazole ring can significantly influence biological activity. For instance, altering the position of functional groups can lead to enhanced potency against specific cancer types .
Case Studies
- Case Study on MCF-7 Cells : A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 cells using the MTT assay. The results indicated that compounds with higher lipophilicity exhibited better cell membrane permeability and increased cytotoxicity.
- In Vivo Studies : In vivo experiments using tumor-bearing mice demonstrated that certain derivatives could significantly reduce tumor size by inducing apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3OS2/c18-12-5-10(6-13(19)7-12)14(26)23-15-24-25-16(28-15)27-8-9-1-3-11(4-2-9)17(20,21)22/h1-7H,8H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYPKOCDZBNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.